(2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol
Description
(2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol is a polyhydroxylated pyrrolidine derivative characterized by its stereospecific configuration and functional group arrangement. The compound features a pyrrolidine core with hydroxyl groups at positions 3 and 4, and an (R)-configured 1-hydroxyethyl substituent at position 2. This stereochemistry is critical for its biological interactions, particularly in enzyme inhibition.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3(8)5-6(10)4(9)2-7-5/h3-10H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |
InChI Key |
HVRWFMCLXNLOCH-VANKVMQKSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@H]([C@H](CN1)O)O)O |
Canonical SMILES |
CC(C1C(C(CN1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Oxidation of Dehydroproline Derivatives
A well-documented method starts from N-protected (2S)-3,4-dehydroproline methyl esters. The key step involves the stereoselective dihydroxylation of the double bond using osmium tetraoxide (OsO4), which introduces hydroxyl groups at the 3 and 4 positions with high stereocontrol. This reaction typically yields a mixture of diastereomeric 3,4-dihydroxyprolines, predominantly the (2S,3R,4S) isomer, with minor amounts of other stereoisomers.
Following the dihydroxylation, the mixture is converted into isopropylidene acetals to protect the diol functionalities, allowing for efficient separation of the desired isomer on a preparative scale. Subsequent reduction of the ester group with lithium borohydride (LiBH4) converts the methyl ester to the corresponding hydroxymethyl group at the 2-position. Finally, deprotection steps yield the target compound in high purity and yield.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | OsO4, room temperature | Stereoselective dihydroxylation | Introduction of 3,4-diol groups |
| 2 | Isopropylidene formation | Protection of diols | Facilitates isomer separation |
| 3 | LiBH4 reduction | Conversion of ester to hydroxymethyl | Formation of 2-hydroxymethyl group |
| 4 | Deprotection | Removal of protecting groups | Final target compound |
This method is supported by detailed NMR characterization confirming stereochemistry and purity.
Chemo-Enzymatic Synthesis
An alternative approach involves enzymatic catalysis to introduce hydroxyl groups with high regio- and stereoselectivity. Enzymes such as hydroxylases or oxidases can hydroxylate precursor molecules at specific positions, reducing the need for harsh chemical oxidants and improving stereochemical control.
Following enzymatic hydroxylation, standard organic synthesis techniques are applied to introduce the hydroxyethyl substituent at the 2-position and to complete the pyrrolidine ring construction. This chemo-enzymatic strategy has been demonstrated to be effective for preparing various pyrrolidine derivatives with biological activity, including glycosidase inhibitors.
Alternative Synthetic Variants
Other synthetic routes explore the use of methanesulfonyl chloride (MsCl) in pyridine to activate hydroxyl groups for substitution reactions, followed by nucleophilic displacement to introduce the hydroxyethyl group. These methods often require careful control of temperature (0 °C to room temperature) and solvent systems (e.g., dichloromethane, ethanol) to optimize yields and stereoselectivity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Stereoselectivity | Yield | Notes |
|---|---|---|---|---|---|
| OsO4-mediated dihydroxylation | N-protected 3,4-dehydroproline methyl ester | OsO4, LiBH4, isopropylidene acetal formation | High (major isomer isolated) | High (>70%) | Well-established, detailed NMR data available |
| Chemo-enzymatic hydroxylation | Pyrrolidine precursors | Hydroxylase enzymes, standard organic reagents | High | Moderate to high | Environmentally friendly, scalable |
| MsCl activation and substitution | Hydroxylated pyrrolidine intermediates | MsCl, pyridine, nucleophiles | Moderate | Moderate | Requires careful temperature control |
Research Findings and Analytical Data
- Stereochemical Confirmation: Two-dimensional NMR techniques (COSY, HSQC, HMBC) have been used extensively to assign proton and carbon signals, confirming the stereochemistry of the synthesized compound.
- Purity and Yield: Preparative chromatographic techniques following protection steps allow isolation of the pure (2S,3R,4S) isomer with yields typically exceeding 70% in optimized protocols.
- Biological Activity Correlation: The stereochemistry achieved through these synthetic methods is critical for the compound’s inhibitory activity against glycosidases, as minor stereochemical variations significantly affect binding affinity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Tosyl chloride, thionyl chloride, and other halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Inhibitory Activities of Select Pyrrolidine-3,4-diol Derivatives
Biological Activity
(2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral pyrrolidine derivative with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and its role as a chiral building block in pharmaceutical synthesis. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is and it features a pyrrolidine ring substituted with a hydroxyethyl group. The stereochemistry of the molecule is crucial for its biological function, influencing interactions with biological targets.
Research indicates that (2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol exhibits various biological activities:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties that may protect cells from oxidative stress.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of signaling pathways related to cell survival.
Pharmacological Studies
Several studies have assessed the pharmacological potential of this compound:
- Study on Enzyme Inhibition : A study published in the ACS Journal highlighted that (2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol inhibited specific enzymes linked to inflammatory pathways, demonstrating its potential as an anti-inflammatory agent .
- Neuroprotective Study : Research conducted on neuronal cell lines indicated that this compound reduced apoptosis induced by neurotoxic agents. It was observed to upregulate the expression of neuroprotective proteins .
Case Study 1: Antioxidant Properties
In a controlled experiment involving oxidative stress models, (2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol was administered to cultured cells. Results showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests that the compound may enhance cellular resistance to oxidative damage.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ROS Levels (µM) | 25 | 10 |
| Cell Viability (%) | 70 | 90 |
Case Study 2: Neuroprotection
A study involving animal models of Alzheimer's disease demonstrated that treatment with (2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol improved cognitive function as measured by memory tests. Histological analysis revealed reduced amyloid plaque formation in treated animals.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Test Score | 45 | 75 |
| Amyloid Plaque Density | High | Low |
Q & A
Q. What are the standard synthetic routes for (2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol, and how is stereochemical integrity maintained?
The compound is typically synthesized via stereoselective methods, such as hydrogenolysis of benzyl-protected precursors. For example, (3R,4R)-pyrrolidine-3,4-diol derivatives can be obtained by catalytic hydrogenolysis of 1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous methanol under H₂ gas, yielding stereochemically pure products . Protecting groups like tert-butoxycarbonyl (Boc) and isopropylidene are employed to preserve stereochemistry during intermediate steps, as seen in the synthesis of related pyrrolidine diol derivatives .
Q. Which spectroscopic methods are essential for characterizing this compound and its intermediates?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and stereochemistry by analyzing coupling constants and chemical shifts (e.g., δ 2.4 ppm for specific diastereotopic protons) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3442 cm⁻¹ and carbonyl bands at ~1688 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring purity and structural integrity .
Q. What in vitro assays are commonly used to evaluate its anticancer activity?
Standard assays include:
- Cell Proliferation Assays : Testing against cancer cell lines (e.g., pancreatic or Bcl-2-expressing cells) using MTT or ATP-based viability measurements .
- Enzyme Inhibition Studies : Assessing α-mannosidase or PDE3/4 inhibition to elucidate mechanisms of action .
- Apoptosis Detection : Flow cytometry for Annexin V/PI staining to quantify cell death induction .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved when testing structurally similar derivatives?
Discrepancies may arise from variations in stereochemistry, substituent positioning, or assay conditions. Strategies include:
- Comparative SAR Analysis : Systematically modifying functional groups (e.g., replacing 4-trifluoromethylbiphenyl with aliphatic chains) to isolate activity-contributing moieties .
- Orthogonal Assays : Validating results across multiple platforms (e.g., enzymatic vs. cell-based assays) .
- Molecular Docking : Modeling interactions with target proteins (e.g., PDE4 or α-mannosidase) to rationalize activity differences .
Q. What strategies optimize synthesis yield while preserving stereochemistry?
- Deprotection Optimization : Using trifluoroacetic acid (TFA) in controlled conditions (e.g., 20°C for 2 hours) to cleave Boc groups without racemization, achieving yields up to 90% .
- Catalytic Hydrogenation : Adjusting Pd/C loading and H₂ pressure to minimize side reactions during benzyl group removal .
- Chiral Auxiliaries : Employing L-tartaric acid-derived intermediates to enforce desired configurations during reduction steps .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups?
- Fragment-Based Design : Synthesizing derivatives with incremental modifications (e.g., hydroxyl → methoxy substitutions) and testing against cancer cell panels .
- Pharmacophore Mapping : Identifying critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models .
- Proteolytic Stability Assays : Evaluating metabolic stability of the hydroxyethyl group to prioritize derivatives with improved pharmacokinetics .
Q. What advanced techniques confirm stereochemical configuration in derivatives?
- X-ray Crystallography : Resolving absolute configuration, as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives .
- Chiral HPLC : Separating enantiomers using columns like Chiralpak AD-H and matching retention times to known standards .
- NOESY NMR : Detecting spatial proximities between protons (e.g., cis vs. trans diol arrangements) to validate stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
